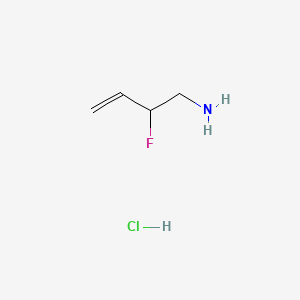
2-Fluorobut-3-en-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluorobut-3-en-1-amine hydrochloride is an organic compound with the molecular formula C4H8FN·HCl. It is a fluorinated amine derivative, commonly used in various chemical and pharmaceutical research applications. The compound is typically available as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobut-3-en-1-amine hydrochloride can be achieved through several methods. One common approach involves the fluorination of but-3-en-1-amine. The reaction typically employs a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of 2-fluorobut-3-en-1-amine hydrochloride may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Analyse Des Réactions Chimiques
Types of Reactions
2-fluorobut-3-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into fluorinated amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like sodium azide (NaN3) or thiols (RSH) can be employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Fluorinated aldehydes or carboxylic acids.
Reduction: Fluorinated amines or hydrocarbons.
Substitution: Various substituted amines or other functionalized derivatives.
Applications De Recherche Scientifique
2-fluorobut-3-en-1-amine hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving fluorinated analogs of biological molecules to investigate their interactions and functions.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-fluorobut-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially altering their activity. The compound may also participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications in their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chlorobut-3-en-1-amine hydrochloride
- 2-bromobut-3-en-1-amine hydrochloride
- 2-iodobut-3-en-1-amine hydrochloride
Uniqueness
2-fluorobut-3-en-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, making the compound valuable in medicinal chemistry. Additionally, the fluorine atom can enhance the metabolic stability and bioavailability of pharmaceuticals derived from this compound .
Propriétés
Formule moléculaire |
C4H9ClFN |
|---|---|
Poids moléculaire |
125.57 g/mol |
Nom IUPAC |
2-fluorobut-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C4H8FN.ClH/c1-2-4(5)3-6;/h2,4H,1,3,6H2;1H |
Clé InChI |
SQRMCRUQZDBPSA-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CN)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


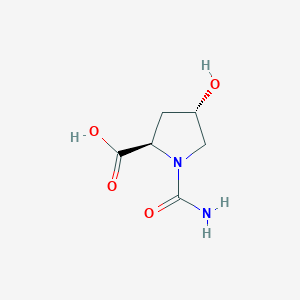
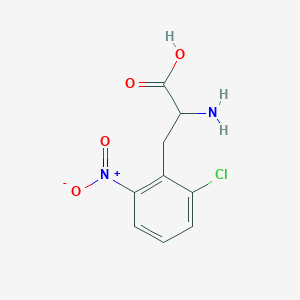
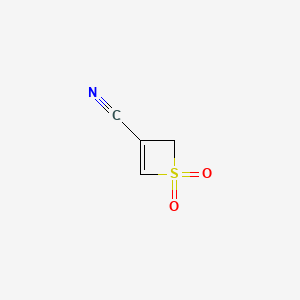
![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one](/img/structure/B13589187.png)
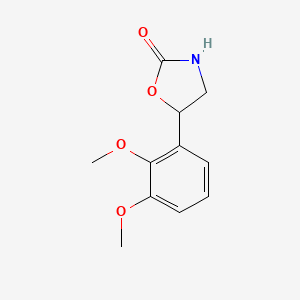
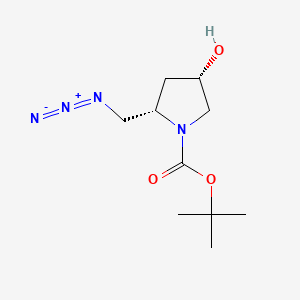
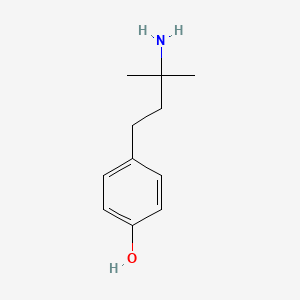
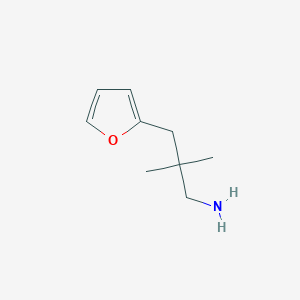
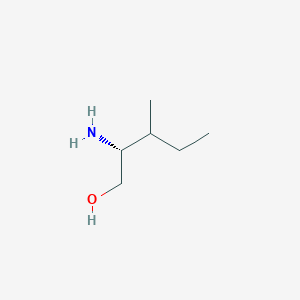
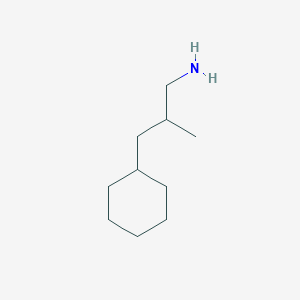

![4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethoxy]ethoxy]ethyl]-4-oxobutanamide](/img/structure/B13589246.png)
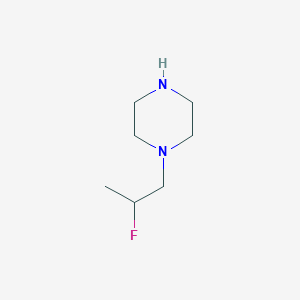
![5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13589253.png)
